(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
Description
Properties
IUPAC Name |
(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQDZUMTKYDRIB-GZVYQWMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C(CO2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the presence of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites within the spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or other macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Frameworks
Table 1: Structural and Physicochemical Comparisons
*CAS number inferred from rac-form in .
†Estimated based on structural analogs.
Key Observations :
Heteroatom Positioning: The target compound’s 6-oxa-2-aza arrangement contrasts with 6-oxa-9-azaspiro[4.5]decane (), where nitrogen occupies position 8. 2-Oxa-7-azaspiro[4.5]decane () further demonstrates how oxygen/nitrogen placement affects ring strain and reactivity.
Stereochemical Specificity :
- The (8R,9S) configuration is critical for chiral recognition in pharmacological contexts, similar to penirolide A (), where stereochemistry was confirmed via NMR and ECD calculations.
Biological Activity
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula: C₈H₁₅ClN₂O₂
- Molecular Weight: 194.67 g/mol
- CAS Number: 2419076-44-9
The compound's spirocyclic framework allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The unique structure enables it to fit into binding sites on proteins or nucleic acids, potentially modulating their activity. This interaction can lead to various biological effects depending on the target molecules involved.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (8R,9S)-6-Oxa-2-azaspiro[4.5]decane derivatives. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7j | A549 | 0.17 |
| 7j | MDA-MB-231 | 0.05 |
| 7j | HeLa | 0.07 |
These results indicate that modifications to the spirocyclic structure can enhance biological activity, making these compounds promising candidates for further development in cancer therapy .
Other Biological Activities
In addition to anticancer properties, (8R,9S)-6-Oxa-2-azaspiro[4.5]decane derivatives may exhibit other biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.
- Neuroprotective Effects: Some studies suggest potential neuroprotective properties, warranting further investigation into their mechanism of action and therapeutic applications.
Study on Anticancer Properties
A study published in a peer-reviewed journal focused on synthesizing novel derivatives of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane aimed at improving their anticancer efficacy. The researchers utilized metal-catalyzed cascade cyclization to create a series of sulfonamide derivatives that were tested for antiproliferative activity against cancer cell lines. The most potent derivative exhibited significantly lower toxicity compared to traditional chemotherapeutics like adriamycin while maintaining high efficacy against tumor cells .
Safety and Toxicity Assessment
Toxicity assessments conducted on animal models revealed that certain derivatives of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane showed no significant damage to major organs at therapeutic doses. However, some liver and kidney damage was noted at higher concentrations, indicating a need for careful dosing in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
